1,1-Dichloroacetone

Description

The exact mass of the compound 1,1-Dichloroacetone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ethyl alcohol; miscible in ethyl etherin water, 6.382x10+4 at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42725. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Dichloroacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichloroacetone including the price, delivery time, and more detailed information at info@benchchem.com.

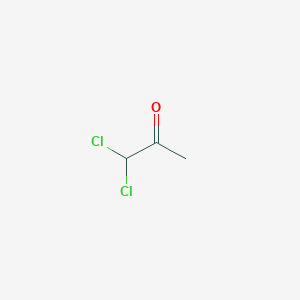

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVFWMMPUJDVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021576 | |

| Record name | 1,1-Dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120 °C | |

| Record name | 1,1-DICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ethyl alcohol; miscible in ethyl ether | |

| Record name | 1,1-DICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.304 g/cu cm at 18 °C | |

| Record name | 1,1-DICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

27 mm Hg at 25 °C | |

| Record name | 1,1-DICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

513-88-2, 30605-38-0 | |

| Record name | 1,1-Dichloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030605380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCU87D3FRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloroacetone, a halogenated ketone, is a significant compound in both synthetic organic chemistry and environmental science. Its chemical reactivity, stemming from the presence of two chlorine atoms on the alpha-carbon to the carbonyl group, makes it a versatile intermediate for the synthesis of various organic compounds. However, its emergence as a disinfection byproduct in drinking water has also led to extensive toxicological research. This guide provides a comprehensive overview of 1,1-Dichloroacetone, including its chemical identity, physicochemical properties, synthesis, applications, and toxicological profile, tailored for a scientific audience.

Chemical Identity:

-

IUPAC Name: 1,1-dichloropropan-2-one[1]

-

Synonyms: α,α-dichloroacetone, Dichloromethyl methyl ketone, 1,1-Dichloro-2-propanone[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-Dichloroacetone is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂O | [1][2] |

| Molecular Weight | 126.97 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 117-120 °C at 760 mmHg | [2][3] |

| Density | 1.291 - 1.327 g/mL at 25 °C | [2][5] |

| Flash Point | 24.4 °C | [2][5] |

| Refractive Index | 1.434 - 1.446 at 20 °C | [2][5] |

| Solubility | Slightly soluble in water; soluble in alcohol and miscible with ether. | [3] |

| Vapor Pressure | 17.5 mmHg at 25 °C | [2][5] |

Synthesis of 1,1-Dichloroacetone: Experimental Protocol

The following protocol details a common method for the synthesis of 1,1-Dichloroacetone via the chlorination of acetone (B3395972).

Reaction: CH₃COCH₃ + 2Cl₂ → CH₃COCHCl₂ + 2HCl

Materials:

-

Acetone

-

Chlorine gas

-

N,N-Dimethylformamide (DMF)

-

Carbon tetrachloride

-

2 N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Ice bath

-

Reaction flask equipped with a gas inlet tube and a stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Dissolve 6.2 g of acetone in 50 mL of DMF in the reaction flask.

-

Cool the reaction mixture in an ice bath.

-

Bubble 17.0 g of chlorine gas (a ~10% excess) into the stirred reaction mixture. The chlorine gas should be passed through a trap cooled in a dry ice-acetone bath to control the addition rate.

-

Maintain the reaction temperature below 50 °C during the chlorine addition, which should take approximately 2 hours.

-

Upon completion of the reaction, the product can be isolated by one of two methods:

-

Direct Distillation: Distill the 1,1-dichloroacetone directly from the crude reaction mixture. This method yielded 17.9 g (64%) of the product.

-

Extraction:

-

Extract the reaction mixture with 50 mL of carbon tetrachloride and 100 mL of 2 N HCl.

-

Wash the organic phase two additional times with water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Gas chromatographic mass spectral analysis of the product from this workup showed a mixture of 1,1-dichloroacetone and 1,1,1-trichloroacetone (B165163) in a 95:5 ratio.

-

-

Applications in Organic Synthesis

1,1-Dichloroacetone serves as a valuable intermediate in the synthesis of more complex molecules. A key application is its use as a precursor for the production of 1,1,3-trichloroacetone (B106291), an important intermediate in the synthesis of folic acid (Vitamin B9).

Below is a logical diagram illustrating the synthesis of 1,1,3-trichloroacetone from a mixture containing 1,1-dichloroacetone.

Caption: Synthesis of 1,1,3-Trichloroacetone from 1,1-Dichloroacetone.

Toxicological Profile

The toxicological properties of 1,1-Dichloroacetone are of significant interest due to its presence in disinfected drinking water.

-

Hepatotoxicity: Studies in mice have shown that 1,1-dichloroacetone can cause liver toxicity.[2] A single oral dose of 325 mg/kg of body weight resulted in significant increases in serum liver enzymes and periportal necrosis.[2] The no-observed-adverse-effect level (NOAEL) for liver toxicity in this study was identified as 65 mg/kg of body weight.[2]

-

Mutagenicity: 1,1-Dichloroacetone has been shown to be a direct-acting mutagen in Salmonella typhimurium strains TA98 and TA100.[2]

-

Carcinogenicity: In a study on female SENCAR mice, 1,1-dichloroacetone did not show evidence of being a tumor initiator.[2]

Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring the levels of 1,1-Dichloroacetone in environmental samples, particularly in drinking water. The United States Environmental Protection Agency (EPA) has established standard methods for its detection.

| Method | Procedure | Matrix | Detection Limit |

| EPA-NERL 524.2 | Gas Chromatography/Mass Spectrometry (GC/MS) | Surface water, ground water, and drinking water | 1 µg/L |

| EPA-OGWDW/TSC 551.1 | Gas Chromatography with Electron Capture Detector (GC/ECD) | Finished drinking water, intermediate treatment stages, and raw source water | 0.002 µg/L |

The following diagram illustrates a generalized workflow for the analysis of 1,1-Dichloroacetone in water samples.

Caption: General workflow for analyzing 1,1-Dichloroacetone in water.

References

An In-depth Technical Guide on the Physical Properties of 1,1-Dichloroacetone

This guide provides a comprehensive overview of the key physical properties of 1,1-dichloroacetone, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes a summary of reported values, detailed experimental protocols for the determination of these properties, and a visual representation of the general experimental workflow.

Physical Properties of 1,1-Dichloroacetone

1,1-Dichloroacetone, also known as 1,1-dichloro-2-propanone, is a halogenated ketone with the chemical formula C₃H₄Cl₂O.[1][2] Accurate knowledge of its physical properties is essential for its handling, application, and the design of chemical processes.

Table 1: Summary of Physical Properties of 1,1-Dichloroacetone

| Physical Property | Value | Conditions |

| Boiling Point | 117-118 °C | at 760 mmHg |

| 117.3 °C | at 760 mmHg[3][4] | |

| 120 °C | Not specified[1][2][5] | |

| Density | 1.291 g/cm³ | Not specified[3][6][4] |

| 1.304 g/cm³ | at 18 °C[5] | |

| 1.305 g/mL | at 18 °C[1] | |

| 1.327 g/mL | at 25 °C[7] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid compound such as 1,1-dichloroacetone.

2.1 Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement.

-

Apparatus: Thiele tube or a melting point apparatus with a heating block, thermometer, capillary tube (sealed at one end), and a small test tube.[8]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10]

-

The test tube assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in the heating block of a melting point apparatus.[8] The thermometer bulb should be positioned close to the test tube.

-

The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][9]

-

At this point, the heating is stopped. The liquid will begin to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[8]

-

2.2 Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

-

Apparatus: A digital balance, and a volumetric instrument such as a graduated cylinder, pipette, or pycnometer (density bottle).[11] For higher accuracy, a pipette or pycnometer is recommended.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry 100-mL graduated cylinder is measured using an electronic balance.[12]

-

A specific volume of the liquid, for example, 20-25 mL, is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[12]

-

The combined mass of the graduated cylinder and the liquid is measured.[12]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[12]

-

The density is calculated using the formula: Density = Mass / Volume.[11]

-

For improved accuracy and precision, the procedure should be repeated multiple times, and the average density calculated.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the physical properties of a liquid compound.

Caption: Workflow for determining boiling point and density.

References

- 1. 1,1-Dichloroacetone [drugfuture.com]

- 2. 1,1-dichloroacetone [chemister.ru]

- 3. 1,1-Dichloroacetone|lookchem [lookchem.com]

- 4. 1,1-dichloroacetone [chembk.com]

- 5. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1-Dichloroacetone 513-88-2, Information for 1,1-Dichloroacetone 513-88-2, Suppliers of 1,1-Dichloroacetone 513-88-2 [chemnet.com]

- 7. 1,1-Dichloroacetone | 513-88-2 [chemicalbook.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1,1-Dichloroacetone via Acetone Chlorination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichloroacetone through the chlorination of acetone (B3395972). It details the underlying reaction mechanisms, explores various experimental protocols, and presents a comparative analysis of reaction conditions, catalysts, and their impact on product yield and byproduct formation. The document includes detailed methodologies for key experiments, quantitative data summarized in structured tables, and a visual representation of the reaction pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the optimization and practical execution of this important chemical transformation.

Introduction

1,1-Dichloroacetone is a valuable chemical intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis is most commonly achieved through the direct chlorination of acetone. This process, while seemingly straightforward, involves a series of competing and consecutive reactions that can lead to a mixture of chlorinated products.

The selective synthesis of 1,1-dichloroacetone requires careful control of reaction parameters such as temperature, reactant molar ratios, and the use of catalysts. Understanding the interplay of these factors is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, which include monochloroacetone, 1,3-dichloroacetone (B141476), and various trichloroacetone isomers. This guide will delve into the technical details of acetone chlorination to provide a thorough understanding of this process.

Reaction Mechanisms

The chlorination of acetone can proceed through either an acid-catalyzed or a base-catalyzed pathway. The reaction mechanism significantly influences the product distribution.

Acid-Catalyzed Chlorination

In the presence of an acid catalyst, the reaction is initiated by the enolization of acetone. The enol form then reacts with chlorine. The acid-catalyzed mechanism generally favors the formation of the monochlorinated product first. Subsequent chlorination is slower due to the electron-withdrawing effect of the chlorine atom, which destabilizes the formation of another enol intermediate.[1] However, forcing conditions can lead to further chlorination.

Base-Catalyzed Chlorination

Base-catalyzed chlorination proceeds via the formation of an enolate ion, which is a much more reactive nucleophile than the enol. This enolate rapidly reacts with chlorine. The introduction of a chlorine atom increases the acidity of the remaining α-hydrogens, making the formation of the next enolate even faster. This leads to a rapid succession of chlorination steps, often resulting in polychlorinated products and making the selective synthesis of 1,1-dichloroacetone more challenging under basic conditions.[1]

Experimental Protocols

Several methods for the synthesis of 1,1-dichloroacetone have been reported. The choice of solvent and catalyst plays a significant role in the outcome of the reaction.

Direct Chlorination in an Organic Solvent

This method involves the direct bubbling of chlorine gas through a solution of acetone in a suitable organic solvent.

Experimental Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve acetone in a solvent such as dimethylformamide (DMF) or carbon tetrachloride.

-

Cool the reaction mixture in an ice bath to maintain a low temperature.

-

Bubble chlorine gas through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 50 °C.

-

Monitor the progress of the reaction by analytical techniques such as Gas Chromatography (GC).

-

Upon completion, stop the chlorine flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

The crude product can be isolated by distillation. For a more thorough purification, the reaction mixture can be worked up by extraction with an organic solvent and washing with aqueous solutions to remove the catalyst and any remaining acid.

Catalytic Chlorination

The use of catalysts can improve the selectivity and rate of the reaction. Pyridine (B92270) and iodine are commonly employed catalysts.

Pyridine-Catalyzed Chlorination:

Pyridine can act as a catalyst, likely by facilitating the removal of a proton in the enolization step.

Experimental Procedure:

-

Charge a glass-lined reactor equipped with a condenser, dropping funnel, and a chlorine inlet tube with acetone and a catalytic amount of pyridine (e.g., 0.28% by weight).[2]

-

Heat the mixture to a temperature between 90-100 °C.[2]

-

Simultaneously add a solution of acetone in pyridine and chlorine gas to the reactor, maintaining a molar ratio of approximately 1:2 (acetone to chlorine).[2]

-

Maintain the reaction temperature and continue the addition over several hours.

-

The byproduct, hydrogen chloride, is removed through the condenser.[2]

-

Isolate and purify the product by fractional distillation.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of 1,1-dichloroacetone, highlighting the impact of different reaction conditions on yield and product distribution.

| Acetone (g) | Chlorine (g) | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of 1,1-Dichloroacetone (%) | Byproducts (Ratio) | Reference |

| 6.2 | 17.0 | DMF (50 mL) | None | < 50 | 2 | 64 | 1,1,1-Trichloroacetone (B165163) (95:5) | N/A |

| 348 (6.0 mol) | 859 (12.1 mol) | None | Pyridine | 90-100 | 12 | Not specified | Not specified | [2] |

Table 1: Synthesis of 1,1-Dichloroacetone under Various Conditions

| Starting Material | Catalyst | Temperature (°C) | Product Distribution | Reference |

| Acetone, Chlorine | Iodine | Room Temp | Monochloroacetone, 1,3-Dichloroacetone (1:15 ratio of 1,1- to 1,3-isomer) | [3] |

| 1,1-Dichloroacetone | Iodine (6 g) | 30 | 1,1-dichloroacetone (34%), 1,1,1-trichloroacetone (6.5%), 1,1,3-trichloroacetone (B106291) (53%), tetrachloroacetone (0.7%), 1,1-dichloro-3-iodoacetone (4%) | [4] |

Table 2: Product Distribution in Catalytic Acetone Chlorination

Purification of 1,1-Dichloroacetone

The crude reaction mixture typically contains unreacted acetone, monochloroacetone, 1,3-dichloroacetone, and trichloroacetones. Fractional distillation is the primary method for purifying 1,1-dichloroacetone.

Detailed Fractional Distillation Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the crude reaction mixture into the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle or an oil bath.

-

Fraction Collection:

-

The first fraction to distill will be the unreacted acetone (boiling point: 56 °C).

-

As the temperature rises, monochloroacetone (boiling point: 119 °C) will begin to distill.

-

The desired product, 1,1-dichloroacetone, has a boiling point of approximately 120 °C. A careful and slow distillation is required to separate it from monochloroacetone and the higher-boiling 1,3-dichloroacetone (boiling point: 173 °C).

-

Collect the fraction that distills at or near the boiling point of 1,1-dichloroacetone.

-

-

Analysis: Analyze the collected fractions using GC-MS to determine their purity.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical tool for monitoring the reaction progress and determining the purity of the final product.

GC-MS Protocol for the Analysis of Chlorinated Acetones:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the chlorinated acetone isomers.

-

Injector: Use a split/splitless injector. The injector temperature should be set to around 250 °C.

-

Oven Temperature Program: A typical temperature program would be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Maintain the temperature at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-300.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.

Visualization of Reaction Pathways

The following diagram illustrates the chlorination of acetone, highlighting the formation of 1,1-dichloroacetone and major byproducts.

Caption: Reaction pathway for the chlorination of acetone.

Conclusion

The synthesis of 1,1-dichloroacetone from the chlorination of acetone is a process that requires a nuanced understanding of reaction mechanisms and careful control over experimental conditions. The choice of catalyst, solvent, temperature, and reactant ratios all play a critical role in determining the yield and selectivity of the desired product. This guide has provided a detailed overview of the key aspects of this synthesis, from fundamental principles to practical experimental procedures and analytical methods. By leveraging the information presented herein, researchers and professionals can better navigate the challenges of this synthesis and optimize their processes to achieve high yields of pure 1,1-dichloroacetone for its various applications in the chemical and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. US3265740A - Process for chlorinating acetone and acetylacetone - Google Patents [patents.google.com]

- 3. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]

- 4. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

Spectroscopic data of 1,1-Dichloroacetone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dichloroacetone, a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1,1-dichloroacetone.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C1 (CH₃) |

| Data not available | C2 (C=O) |

| Data not available | C3 (CHCl₂) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C=O stretch |

| Data not available | - | C-H stretch (sp³) |

| Data not available | - | C-H bend (sp³) |

| Data not available | - | C-Cl stretch |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 99.99 | [CH₃CO]⁺ |

| 27 | 7.50 | [C₂H₃]⁺ |

| 83 | 2.60 | [CH₃COCHCl]⁺ |

| 26 | 2.30 | [C₂H₂]⁺ |

| 63 | 2.20 | [CH₂Cl]⁺ |

Data sourced from GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 1,1-dichloroacetone is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 1,1-dichloroacetone, a thin film can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: The sample is placed in the FT-IR spectrometer's sample compartment.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,1-dichloroacetone.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of 1,1-Dichloroacetone

This diagram illustrates the proposed fragmentation pathway of 1,1-dichloroacetone under electron ionization conditions, leading to the major observed fragments.

Caption: Fragmentation of 1,1-dichloroacetone in MS.

References

An In-depth Technical Guide to the Reactivity of 1,1-Dichloroacetone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloroacetone is a bifunctional organic compound featuring a ketone carbonyl group and a dichloromethyl group. This unique structure imparts a high degree of reactivity, making it a versatile reagent and intermediate in organic synthesis. The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly influences the electrophilicity of both the carbonyl carbon and the α-carbon, rendering them susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the reactivity of 1,1-dichloroacetone with various nucleophiles, detailing reaction mechanisms, experimental protocols, and quantitative data. It also explores its relevance in the synthesis of heterocyclic compounds and touches upon its toxicological profile.

Core Reactivity Principles

The reactivity of 1,1-dichloroacetone is primarily governed by two key features:

-

Electrophilic Carbonyl Carbon: The carbonyl group is susceptible to nucleophilic addition, a typical reaction for ketones.

-

Electrophilic α-Carbon: The carbon atom bearing the two chlorine atoms is highly activated towards nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group further enhances this reactivity.

These two reactive centers can participate in reactions independently or in concert, leading to a diverse array of products.

Reactions with Nucleophiles

Oxygen Nucleophiles (Hydroxide and Alkoxides)

The reaction of 1,1-dichloroacetone with hydroxide (B78521) and alkoxide ions is a classic example of the Favorskii rearrangement . This reaction typically leads to the formation of α,β-unsaturated carboxylic acids or their corresponding esters.[1][2]

The generalized mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophile.[3]

Reaction with Sodium Hydroxide:

The hydrolysis of 1,1-dichloroacetone in the presence of a base like sodium hydroxide proceeds via a Favorskii-type mechanism to yield acrylic acid upon acidification.[4]

Reaction with Sodium Methoxide (B1231860):

Treatment of 1,1-dichloroacetone with sodium methoxide results in the formation of methyl acrylate.

Experimental Protocol: Favorskii Rearrangement with Sodium Methoxide (General Procedure)

A solution of 1,1-dichloroacetone in an anhydrous solvent such as diethyl ether is added to a freshly prepared solution of sodium methoxide in methanol (B129727) at a low temperature (e.g., 0 °C) under an inert atmosphere. The reaction mixture is then typically warmed to room temperature or heated under reflux for a specified period. After cooling, the reaction is quenched, and the product is extracted, dried, and purified.

Table 1: Quantitative Data for Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| NaOH, then H+ | Acrylic Acid | Boiling with sodium carbonate | Not specified | [4] |

| NaOMe | Methyl Acrylate | Varies | Not specified | [3] |

Nitrogen Nucleophiles (Amines and Hydrazines)

1,1-Dichloroacetone reacts with a variety of nitrogen-containing nucleophiles, providing access to important nitrogen-containing heterocyclic compounds.

Reaction with Primary and Secondary Amines:

While specific studies on the reaction of 1,1-dichloroacetone with simple primary and secondary amines are not extensively detailed in the readily available literature, the analogous reactivity of α-haloketones suggests that initial nucleophilic attack can occur at either the carbonyl carbon to form a hemiaminal or at the α-carbon to displace a chloride ion. Subsequent reactions can lead to the formation of imines, enamines, or more complex heterocyclic structures. The reaction of α-haloketones with amines can lead to the formation of α-amino ketones.[5]

Reaction with Hydrazines (Pyrazole Synthesis):

1,1-Dichloroacetone serves as a precursor for the synthesis of pyrazole (B372694) derivatives. For instance, its reaction with methylhydrazine in dimethylformamide leads to the formation of a hydrazone intermediate, which can then be cyclized to form a pyrazole.[6]

Experimental Protocol: Synthesis of a Pyrazole Derivative

To a solution of 1,1-dichloroacetone in dimethylformamide, methylhydrazine is added slowly while maintaining a low temperature. The reaction is stirred at ambient temperature to form the hydrazone intermediate. Subsequent heating or treatment with a base can then effect cyclization to the pyrazole.[6]

Table 2: Quantitative Data for the Reaction with Methylhydrazine

| Nucleophile | Intermediate/Product | Reaction Conditions | Yield (%) | Reference |

| Methylhydrazine | Hydrazone Intermediate | DMF, <25 °C, 0.75 h | Not specified | [6] |

Sulfur Nucleophiles (Thioureas)

The reaction of 1,1-dichloroacetone with sulfur nucleophiles, particularly thioureas, is a well-established method for the synthesis of thiazole (B1198619) derivatives, known as the Hantzsch thiazole synthesis.[6][7]

Reaction with Thiourea (B124793):

The condensation of 1,1-dichloroacetone with thiourea leads to the formation of 2-amino-4-(chloromethyl)thiazole. This reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 1,1-dichloroacetone, followed by intramolecular cyclization and dehydration. The resulting chloromethyl group on the thiazole ring is a versatile handle for further synthetic modifications.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

Equimolar amounts of 1,1-dichloroacetone and thiourea are dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and the mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is often precipitated by neutralization with a base. The crude product can then be purified by recrystallization.[6]

Table 3: Quantitative Data for Reactions with Sulfur Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiourea | 2-Amino-4-(chloromethyl)thiazole | Refluxing isopropanol | 20-40 | [8] |

| Substituted Thioureas | Substituted 2-aminothiazoles | Varies | Varies | [8] |

Visualization of Reaction Pathways and Workflows

Favorskii Rearrangement of 1,1-Dichloroacetone

Caption: Favorskii rearrangement of 1,1-dichloroacetone.

Hantzsch Thiazole Synthesis Workflow

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Toxicological Profile

1,1-Dichloroacetone has been identified as a disinfection byproduct in drinking water.[9] Toxicological studies have indicated that it can have adverse health effects.

-

Hepatotoxicity: Studies in mice have shown that single oral doses of 1,1-dichloroacetone can cause liver damage, evidenced by increased serum liver enzymes and periportal necrosis.[10] A no-observed-adverse-effect level (NOAEL) of 65 mg/kg of body weight was identified in one study.[10]

-

Genotoxicity: 1,1-Dichloroacetone has been shown to be a direct-acting mutagen in Salmonella typhimurium strains TA98 and TA100.[10]

The metabolism of 1,1-dichloroacetone is not fully elucidated, but it is plausible that it follows pathways similar to other chlorinated acetones, which may involve conjugation with glutathione (B108866) (GSH). The depletion of liver glutathione has been observed in mice treated with 1,1-dichloroacetone, suggesting its involvement in the detoxification process.[10]

Potential Metabolic Activation Pathway

Caption: Postulated metabolic pathway of 1,1-dichloroacetone.

Conclusion

1,1-Dichloroacetone is a highly reactive and synthetically useful molecule. Its reactions with nucleophiles, particularly the Favorskii rearrangement with bases and the Hantzsch synthesis with thioureas, provide efficient routes to valuable chemical entities such as α,β-unsaturated esters and aminothiazoles. While its reactivity is a significant asset in synthetic chemistry, its potential toxicity warrants careful handling and consideration in any application. Further research into the full scope of its reactions with a broader range of nucleophiles and a more detailed investigation of its metabolic and toxicological pathways will undoubtedly expand its utility and ensure its safe application in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

An In-depth Technical Guide to the Toxicological Data and Safety Precautions for 1,1-Dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available toxicological data and essential safety precautions for 1,1-dichloroacetone (CAS No. 513-88-2). The information is intended to support safe handling and risk assessment in a research and development setting.

Toxicological Data

The toxicological profile of 1,1-dichloroacetone is not exhaustive in the publicly available literature. Key data points have been summarized below. It is crucial to note that for certain endpoints, data is limited or unavailable, necessitating a cautious approach to handling this compound.

Acute Toxicity

1,1-Dichloroacetone is classified as highly toxic.[1] The primary route of acute toxicity that has been quantitatively assessed is oral ingestion.

Table 1: Acute Toxicity of 1,1-Dichloroacetone

| Route of Exposure | Species | Test | Result | Reference |

| Oral | Mouse | LD50 | 250 mg/kg | [1] |

| Dermal | Data Not Available | LD50 | - | - |

| Inhalation | Data Not Available | LC50 | - | - |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.

Irritation and Sensitization

1,1-Dichloroacetone is a potent irritant and can cause severe damage to the skin and eyes.[2]

Table 2: Irritation and Sensitization Data for 1,1-Dichloroacetone

| Endpoint | Species | Result | Reference |

| Skin Corrosion/Irritation | Data Not Available | Causes severe skin burns | [2] |

| Serious Eye Damage/Irritation | Data Not Available | Causes serious eye damage | [2] |

| Skin Sensitization | Data Not Available | May cause an allergic skin reaction | - |

Genotoxicity

There is some evidence to suggest that 1,1-dichloroacetone may be mutagenic.

Table 3: Genotoxicity Data for 1,1-Dichloroacetone

| Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Weakly mutagenic | [3] |

Carcinogenicity

Limited studies have been conducted to evaluate the carcinogenic potential of 1,1-dichloroacetone. One study in female SENCAR mice, a strain susceptible to skin tumor development, showed no evidence of an increase in skin tumors after topical application followed by a tumor promoter.[4] However, this study is not a comprehensive long-term carcinogenicity bioassay. Therefore, the carcinogenic potential of 1,1-dichloroacetone in humans remains largely unknown.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of 1,1-dichloroacetone were identified in the available literature. This represents a significant data gap, and it should be assumed that the substance may have the potential for such effects until proven otherwise.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often proprietary. However, the following are generalized methodologies for the key toxicological endpoints discussed.

Acute Oral Toxicity (LD50) Study

A standard acute oral toxicity study, such as one following OECD Guideline 423, would involve the following general steps:

-

Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

-

Dosage: The test substance is administered by gavage in a single dose. A stepwise procedure is used where the results of a small number of animals are used to determine the next dose level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated based on the mortality data.

Skin Irritation/Corrosion Study

A typical in vivo skin irritation/corrosion study, such as one following OECD Guideline 404, would generally include:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized system.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical. A generalized protocol based on OECD Guideline 471 would be:

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic the metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on a petri dish with a minimal amount of histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow in the histidine-limited medium, forming visible colonies. The number of revertant colonies is counted and compared to the control plates.

Safety Precautions

Given its high acute toxicity and corrosive properties, strict safety precautions must be followed when handling 1,1-dichloroacetone.

Table 4: Safety Precautions for 1,1-Dichloroacetone

| Precaution Category | Recommendations |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles and a face shield.[2] Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton), a lab coat, and an apron or coveralls as needed to prevent skin contact.[5] Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

| Handling and Storage | Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[6] Use only with adequate ventilation.[2] Keep away from heat, sparks, and open flames.[2] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[5] |

| First-Aid Measures | Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

| Spill and Disposal | Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[2] Disposal: Dispose of waste in accordance with local, state, and federal regulations. |

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the toxicological assessment and safe handling of 1,1-dichloroacetone.

Caption: General experimental workflow for chemical toxicity assessment.

Caption: Logical relationship of safety precautions for 1,1-dichloroacetone.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. oral ld50 values: Topics by Science.gov [science.gov]

- 3. Carcinogenic activity associated with halogenated acetones and acroleins in the mouse skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 1,1-Dichloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloroacetone, a halogenated ketone, is a compound of interest due to its potential environmental presence as a disinfection byproduct and its use in chemical synthesis. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and for the development of remediation strategies. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, abiotic and biotic degradation pathways, and analytical methodologies for 1,1-dichloroacetone. Quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams generated using the DOT language illustrate degradation pathways and analytical workflows to facilitate a deeper understanding of the processes involved.

Introduction

1,1-Dichloroacetone (CAS No. 513-88-2) is a chlorinated organic compound that can be formed as a byproduct during water disinfection processes involving chlorine, particularly when organic precursor molecules are present.[1] It also finds application in various chemical syntheses. Its introduction into the environment, whether intentional or unintentional, necessitates a thorough understanding of its behavior and persistence in different environmental compartments. This guide aims to consolidate the available scientific information on the environmental fate and degradation of 1,1-dichloroacetone to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of 1,1-dichloroacetone is fundamental to predicting its environmental distribution and fate. These properties influence its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂O | [2] |

| Molecular Weight | 126.97 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 117-118 °C | [3] |

| Density | 1.327 g/mL at 25 °C | [3] |

| Vapor Pressure | 27 mmHg at 25 °C | [2] |

| Water Solubility | Moderately soluble | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.20 (estimated) | |

| Henry's Law Constant | 6.1 x 10⁻⁶ atm-m³/mol (estimated) | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 6.0 (estimated) | [2] |

The estimated Henry's Law constant suggests that volatilization from water surfaces is a potential environmental fate process.[2] The low estimated Koc value indicates that 1,1-dichloroacetone is expected to have very high mobility in soil and is not likely to adsorb significantly to soil organic matter.[2]

Environmental Fate and Degradation

The environmental persistence of 1,1-dichloroacetone is determined by a combination of abiotic and biotic degradation processes.

Abiotic Degradation

Abiotic degradation mechanisms, including hydrolysis and photolysis, play a significant role in the transformation of 1,1-dichloroacetone in the environment.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of 1,1-dichloroacetone to hydrolysis is a key factor in its persistence in aquatic environments.

Quantitative Data on Hydrolysis:

| Water Matrix | Temperature (°C) | Rate Constant (hr⁻¹) | Half-life (hours) | Reference |

| Fortified Drinking Water | 21 | 0.022 | 32 | [5] |

| Fortified Drinking Water | 30 | 0.071 | 10 | [5] |

| Ultrapure Water | 30 | 0.010 | 69 | [5] |

Studies have shown that 1,1-dichloroacetone decomposes in water, with the rate of degradation being influenced by temperature and the composition of the water. In fortified drinking water, the decomposition is faster at higher temperatures.[5] The degradation in ultrapure water is slower compared to fortified drinking water, suggesting that constituents in drinking water may catalyze the degradation process.[5] Chloroform has been identified as a degradation product, and it is suggested that other products like chloral (B1216628) hydrate (B1144303) may also be formed, particularly in drinking water.[5]

Figure 1: Abiotic Hydrolysis Pathway of 1,1-Dichloroacetone in Water.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. 1,1-dichloroacetone contains chromophores that can absorb light in the environmentally relevant ultraviolet spectrum, leading to its degradation.

In the atmosphere, vapor-phase 1,1-dichloroacetone is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[2] The estimated atmospheric half-life for this reaction is approximately 61 days.[2] Direct photolysis in sunlit surface waters may also occur, as the molecule absorbs light at wavelengths greater than 290 nm.[5]

Figure 2: Photodegradation Pathways of 1,1-Dichloroacetone.

Biotic Degradation

Information on the biodegradation of 1,1-dichloroacetone is limited. General knowledge of the microbial degradation of halogenated compounds suggests that it may be susceptible to microbial attack, although likely at a slow rate.

While no specific studies detailing the complete biodegradation pathway of 1,1-dichloroacetone have been identified, the metabolism of other chlorinated aliphatic compounds provides some insights. For instance, the anaerobic biodegradation of the structurally similar 1,1-dichloroethane (B41102) has been reported to be slow.[6] It is plausible that 1,1-dichloroacetone could undergo reductive dechlorination under anaerobic conditions, a process where chlorine atoms are removed and replaced by hydrogen atoms. Aerobic degradation, potentially through cometabolism, might also occur, although evidence for this is currently lacking. Fungi are also known to possess enzymatic machinery capable of degrading a wide range of xenobiotics, including chlorinated compounds, through the action of enzymes like cytochrome P450 monooxygenases and dehalogenases.[7][8]

Given the lack of specific data, a hypothetical biodegradation pathway can be proposed based on known microbial processes for other halogenated ketones. This could involve initial reductive dechlorination to monochloroacetone, followed by further degradation.

Figure 3: Hypothetical Biotic Degradation Pathways of 1,1-Dichloroacetone.

Experimental Protocols

Accurate assessment of the environmental fate of 1,1-dichloroacetone relies on standardized and well-documented experimental protocols. This section details key methodologies for analyzing its presence and degradation in environmental matrices.

Analytical Methods

Several analytical methods are available for the detection and quantification of 1,1-dichloroacetone in environmental samples.

This method is widely used for the analysis of volatile organic compounds (VOCs) in drinking water and raw source water.[7][9][10]

Methodology:

-

Sample Collection and Preservation: Collect samples in duplicate 40-mL vials with Teflon-lined septa. If residual chlorine is suspected, the samples should be dechlorinated with ascorbic acid. The samples must be acidified to a pH < 2 with hydrochloric acid.[11]

-

Purge and Trap: An inert gas is bubbled through a water sample, and the volatilized organic compounds are trapped on a sorbent tube.[9]

-

Thermal Desorption and GC/MS Analysis: The sorbent trap is heated, and the desorbed compounds are transferred to a gas chromatograph (GC) for separation. The separated compounds are then detected and quantified by a mass spectrometer (MS).[9]

Figure 4: Workflow for EPA Method 524.2.

This method is suitable for the determination of certain chlorinated disinfection byproducts, including haloacetones, in drinking water.[12][13]

Methodology:

-

Sample Collection and Preservation: Similar to Method 524.2, samples are collected and dechlorinated. For haloacetonitriles and certain haloacetones like 1,1-dichloroacetone, ammonium (B1175870) chloride is used as the dechlorinating agent.[12]

-

Liquid-Liquid Extraction: A 50-mL water sample is extracted with a small volume of a solvent such as methyl tert-butyl ether (MTBE) or pentane.[6][12]

-

GC/ECD Analysis: An aliquot of the extract is injected into a GC equipped with an electron capture detector (ECD) for separation and quantification of the target analytes.[12]

Figure 5: Workflow for EPA Method 551.1.

Biodegradation Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) can be adapted to assess the biodegradability of 1,1-dichloroacetone.

This series of tests is used to screen for ready biodegradability in an aerobic aqueous medium.[14] The test typically runs for 28 days, and degradation is monitored by measuring parameters like dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen uptake.[14][15] For a substance to be considered readily biodegradable, it must achieve a certain percentage of degradation within a 10-day window.[15]

This test simulates the environmental fate of a chemical in a natural aquatic sediment system, considering both the water and sediment phases under aerobic or anaerobic conditions.

This simulation test measures the rate and extent of mineralization of a chemical at low concentrations in aerobic natural surface water.[5][9][10][11][16] The test can be conducted as a "pelagic test" (water only) or a "suspended sediment test".[9]

Figure 6: General Workflow for an OECD 301 Ready Biodegradability Test.

Conclusion

The environmental fate of 1,1-dichloroacetone is governed by a combination of physical transport and chemical and biological degradation processes. Abiotic degradation, particularly hydrolysis, appears to be a significant removal mechanism in aquatic environments, with temperature and water chemistry influencing the rate of transformation. Photodegradation in the atmosphere and surface waters also contributes to its removal.

The biotic degradation of 1,1-dichloroacetone remains an area where further research is needed. While it is likely to be biodegradable, the specific pathways, microorganisms, and enzymes involved, as well as the rates of degradation under various environmental conditions, are not well understood. Future studies should focus on isolating and characterizing microorganisms capable of degrading 1,1-dichloroacetone, elucidating the metabolic pathways, and determining the kinetics of biodegradation in soil and water systems. This knowledge is essential for developing accurate environmental risk assessments and effective bioremediation strategies for this compound.

References

- 1. Chloroacetones (1,1-Dichloroacetone and 1,3-Dichloroacetone) – Pure Water Products, LLC [purewaterproducts.com]

- 2. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-Dichloroacetone | 513-88-2 [chemicalbook.com]

- 4. Fact sheet: 1,1-dichloroethane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurochlor.org [eurochlor.org]

- 9. oecd.org [oecd.org]

- 10. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]

- 11. content.fera.co.uk [content.fera.co.uk]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to 1,1-Dichloroacetone: Discovery, Synthesis, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dichloroacetone, a halogenated ketone with significant applications as a chemical intermediate. The document details its historical discovery, various synthetic methodologies with experimental protocols, physicochemical and spectroscopic properties, and toxicological profile.

Discovery and History

1,1-Dichloroacetone, also known as α,α-dichloroacetone, was first prepared by Borsche and Fittig in 1865[1]. Its discovery was part of the broader exploration of halogenated ketones in the 19th century. Initially, its applications were primarily in organic synthesis as a reactive intermediate. Over time, its role has expanded, particularly as a building block in the preparation of more complex molecules, including pharmaceuticals. It has also been identified as a disinfection byproduct in chlorinated drinking water, which has led to studies on its toxicological effects[2].

Synthesis of 1,1-Dichloroacetone

Several methods have been developed for the synthesis of 1,1-dichloroacetone. The most common approaches involve the direct chlorination of acetone (B3395972) or the disproportionation of monochloroacetone.

Chlorination of Acetone

The direct chlorination of acetone is a widely used method for producing 1,1-dichloroacetone. The reaction proceeds via a free-radical mechanism and can be influenced by reaction conditions such as temperature and the presence of catalysts.

-

Materials: Acetone (6.2 g), Dimethylformamide (DMF, 50 mL), Chlorine gas (17.0 g, ~10% excess), Carbon tetrachloride (50 mL), 2 N HCl (100 mL), Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve acetone in DMF in a reaction vessel equipped with a gas inlet tube and a cooling bath.

-

Cool the reaction mixture in an ice bath.

-

Bubble chlorine gas into the reaction mixture from a trap cooled in a dry ice-acetone bath. Maintain the temperature below 50 °C.

-

The addition of chlorine should take approximately 2 hours.

-

The major product, 1,1-dichloroacetone, can be isolated by direct distillation from the crude reaction mixture.

-

Alternatively, the reaction can be worked up by extraction with carbon tetrachloride and 2 N HCl.

-

Wash the organic phase two additional times with water and dry over anhydrous magnesium sulfate.

-

Gas chromatographic-mass spectral analysis of the product typically shows a mixture of 1,1-dichloroacetone and 1,1,1-trichloroacetone (B165163) (95:5).

-

-

Yield: 17.9 g (64%).

Disproportionation of Monochloroacetone

1,1-Dichloroacetone can also be synthesized through the disproportionation of monochloroacetone. This method involves heating monochloroacetone in the presence of a catalyst.

-

Materials: Monochloroacetone, Water, Platinum on carbon catalyst, Strong acid (e.g., HCl), Chloride salt.

-

Procedure:

-

In a 4-dram vial equipped with a magnetic stir bar, add monochloroacetone, water, the catalyst, a strong acid, and a chloride salt.

-

Stir the mixture and heat at 95 to 100 °C for 17 hours.

-

Cool the product to room temperature.

-

Dilute ten drops of the filtrate to 1 mL with acetonitrile.

-

Filter the diluted solution through a disposable syringe filter and analyze by gas chromatography.

-

The following diagram illustrates the primary synthesis pathways for 1,1-dichloroacetone.

Physicochemical and Spectroscopic Data

1,1-Dichloroacetone is a colorless to yellow liquid with a pungent odor. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂O | [1] |

| Molecular Weight | 126.97 g/mol | [1] |

| CAS Number | 513-88-2 | [1] |

| Boiling Point | 117-118 °C | [2] |

| Density | 1.327 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.446 | [2] |

Spectroscopic Data

The structural characterization of 1,1-dichloroacetone is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of 1,1-dichloroacetone typically shows two signals. A singlet corresponding to the methyl protons (CH₃) and a singlet for the methine proton (CHCl₂). The chemical shifts can vary slightly depending on the solvent used.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit three distinct signals corresponding to the carbonyl carbon, the dichlorinated methine carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,1-dichloroacetone is characterized by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. Other significant peaks include those for C-H and C-Cl stretching and bending vibrations.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 1,1-dichloroacetone shows a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms results in a distinctive isotopic pattern for chlorine-containing fragments. The fragmentation of ketones often involves alpha-cleavage, leading to the loss of a methyl or dichloromethyl radical.

Applications in Synthesis

1,1-Dichloroacetone serves as a versatile intermediate in organic synthesis. Its two chlorine atoms and a ketone functional group provide multiple reaction sites for nucleophilic substitution and carbonyl chemistry. It is used in the synthesis of various heterocyclic compounds and as a precursor for other chemical intermediates.

Toxicology and Safety

1,1-Dichloroacetone is classified as a toxic substance and should be handled with appropriate safety precautions.

Hepatotoxicity and Mutagenicity

Studies have shown that 1,1-dichloroacetone can have toxic effects on the liver (hepatotoxicity)[3]. It has also been demonstrated to be mutagenic in bacterial studies[3]. As a disinfection byproduct found in drinking water, its potential long-term health effects are a subject of ongoing research.

The following diagram provides a logical workflow for assessing the toxicological risk of 1,1-dichloroacetone.

References

A Theoretical Exploration of the Molecular Structure of 1,1-Dichloroacetone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 1,1-dichloroacetone. It details the computational methodologies, expected molecular geometries, and vibrational properties based on established quantum chemical calculations. This document is intended to serve as a reference for researchers in computational chemistry, spectroscopy, and drug development who are interested in the conformational analysis and structural characteristics of halogenated ketones.

Introduction

1,1-Dichloroacetone (C₃H₄Cl₂O) is a halogenated ketone of interest due to its presence as a disinfection byproduct in drinking water and its potential applications in chemical synthesis.[1] Understanding its molecular structure, conformational preferences, and vibrational dynamics is crucial for elucidating its reactivity, toxicity, and spectroscopic signatures. Theoretical studies, employing ab initio and Density Functional Theory (DFT) methods, provide a powerful framework for investigating these properties at the atomic level.

This guide outlines the standard computational protocols for such investigations, presents the expected structural and vibrational data in a structured format, and illustrates the typical workflow of a theoretical chemistry study.

Theoretical Methodology

The conformational landscape and molecular properties of 1,1-dichloroacetone are typically investigated using a combination of ab initio and DFT calculations. These methods have been successfully applied to study related molecules, such as 1,1,3-trichloroacetone (B106291) and other chloroacetones.[2][3]

Computational Details

A robust theoretical study of 1,1-dichloroacetone would involve the following computational steps:

-

Geometry Optimization: The initial molecular structure of 1,1-dichloroacetone is optimized to find the stationary points on the potential energy surface. This is typically performed using DFT with a hybrid functional, such as B3LYP, and a reasonably large basis set, for instance, 6-311+G**. For higher accuracy, second-order Møller-Plesset perturbation theory (MP2) with a similar basis set can also be employed.

-

Conformational Analysis: To identify the different stable conformers, a relaxed potential energy surface scan is performed by systematically rotating the C-C single bonds. The geometries of the resulting energy minima are then re-optimized to identify all stable conformers.

-

Vibrational Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra, vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Property Calculations: Once the stable conformers are identified, various molecular properties can be calculated, including the dipole moment, rotational constants, and thermodynamic properties (enthalpy, Gibbs free energy).

A detailed study on the conformational analysis, barriers to internal rotation, ab initio calculations, and vibrational assignment for 1,1-dichloroacetone has been reported, which would provide specific quantitative results from such a methodology.

Data Presentation

The following tables are structured to present the key quantitative data that would be obtained from a comprehensive theoretical study of 1,1-dichloroacetone. The specific numerical values are based on what is expected from high-level computational chemistry calculations.

Calculated Geometric Parameters

This table would summarize the key bond lengths, bond angles, and dihedral angles for the most stable conformer of 1,1-dichloroacetone.

| Parameter | Value (DFT/B3LYP/6-311+G ) | Parameter | Value (DFT/B3LYP/6-311+G ) |

| Bond Lengths (Å) | Bond Angles (°) | ||

| r(C=O) | Data not available | ∠(Cl-C-Cl) | Data not available |

| r(C-C) | Data not available | ∠(Cl-C-C) | Data not available |

| r(C-Cl) | Data not available | ∠(C-C=O) | Data not available |

| r(C-H) (methyl) | Data not available | ∠(H-C-H) (methyl) | Data not available |

| r(C-H) (dichloromethyl) | Data not available | ∠(C-C-H) (methyl) | Data not available |

| Dihedral Angles (°) | |||

| τ(Cl-C-C=O) | Data not available | ||